molecular formula C15H18N4O3S2 B2820627 N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide CAS No. 2097897-98-6

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide

カタログ番号: B2820627
CAS番号: 2097897-98-6
分子量: 366.45
InChIキー: WDPBFRFXMKQQGP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide features a piperidine core substituted at the 1-position with a 1,2,5-thiadiazole heterocycle and at the 4-position with a 2,3-dihydrobenzofuran-5-sulfonamide moiety. This structure combines sulfur-containing heterocycles (thiadiazole) and sulfonamide groups, which are common in medicinal chemistry for targeting enzymes or receptors.

特性

IUPAC Name

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S2/c20-24(21,13-1-2-14-11(9-13)5-8-22-14)18-12-3-6-19(7-4-12)15-10-16-23-17-15/h1-2,9-10,12,18H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPBFRFXMKQQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NS(=O)(=O)C2=CC3=C(C=C2)OCC3)C4=NSN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

BG14509 (N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydro-1-benzofuran-5-sulfonamide)

Structural Similarities :

  • Both compounds share a piperidine ring and 2,3-dihydrobenzofuran-5-sulfonamide group.
  • Sulfur-containing heterocycles (thiadiazole vs. thiophene) are present.

Key Differences :

  • Substituent on Piperidine : The target compound has a 1,2,5-thiadiazole directly attached to the piperidine’s 1-position, whereas BG1459 features a thiophene-methyl group at the same position .
  • Linker : BG1459 includes a methylene (-CH2-) linker between the piperidine and thiophene, absent in the target compound.

Hypothetical Implications :

  • The electron-deficient thiadiazole in the target compound may enhance binding to polar active sites compared to the aromatic thiophene in BG1457.

Fentanyl Analogs (e.g., 2’-Fluoroortho-fluorofentanyl and 4’-Methyl Acetyl Fentanyl)

Structural Similarities :

  • Piperidine core is present in both the target compound and fentanyl analogs .

Key Differences :

  • Substituents : Fentanyl analogs feature phenethyl/phenylacetamide groups, linked to opioid receptor activity, whereas the target compound’s thiadiazole and benzofuran sulfonamide suggest divergent targets.
  • Pharmacological Profile : Fentanyl analogs are potent µ-opioid receptor agonists, while the target compound’s sulfonamide and heterocyclic motifs are more typical of kinase or protease inhibitors.

Functional Divergence :

  • Structural variations highlight how piperidine derivatives can be tailored for distinct therapeutic applications (e.g., analgesia vs. enzyme modulation).

N-{4-[4-(3-{[(2,5-Difluorophenyl)sulfonyl]amino}-2-fluorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]pyridin-2-yl}acetamide

Structural Similarities :

  • Both compounds incorporate sulfonamide and piperidine groups.

Key Differences :

  • Core Scaffold : The target compound uses a benzofuran-thiadiazole system, while the comparator employs a thiazole-pyridine-acetamide scaffold .
  • Complexity : The compound has additional fluorophenyl and pyridine groups, likely increasing molecular weight and steric hindrance.

Data Table: Structural and Physicochemical Comparison

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Potential Targets
N-[1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide Piperidine, thiadiazole, benzofuran sulfonamide C12H14N4O3S2 ~326* Hypothetical: Enzymes/CNS
BG14509 Piperidine, thiophene-methyl, benzofuran sulfonamide C19H24N2O3S2 392.54 Unknown
2’-Fluoroortho-fluorofentanyl Piperidine, fluorophenyl, propionamide C23H27F2N3O 423.48 µ-Opioid receptor
Compound Thiazole, pyridine, difluorophenyl sulfonamide C27H24F2N6O3S2 606.64 Unknown (kinase inhibitor?)

*Calculated based on structural formula.

Research Findings and Hypotheses

  • Thiadiazole vs. Thiophene : The thiadiazole’s electron-withdrawing nature may improve binding to charged residues in enzymatic pockets compared to thiophene’s aromatic π-π interactions .
  • Sulfonamide Placement : The benzofuran-linked sulfonamide in the target compound could enhance solubility relative to fentanyl analogs, which lack polar groups .
  • Limitations: No pharmacological data for the target compound is available in the provided evidence; comparisons remain structural and theoretical.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide, and how do reaction conditions impact yield?

  • Methodology : Multi-step synthesis typically involves coupling the thiadiazole-piperidine moiety to the dihydrobenzofuran-sulfonamide core. Key steps include:

  • Cyclization of the 1,2,5-thiadiazole ring using phosphorus oxychloride or similar reagents under reflux conditions .
  • Amidation or sulfonylation reactions to link the piperidine and benzofuran groups, often requiring anhydrous solvents (e.g., DMF or THF) and catalysts like triethylamine .
    • Critical Parameters :
  • Temperature control (e.g., 80–100°C for cyclization).
  • Solvent polarity and catalyst selection to minimize side reactions.
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Primary Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the thiadiazole and benzofuran moieties .
  • HPLC-MS : For assessing purity and verifying molecular weight, especially given the compound’s sulfonamide group .
  • X-ray Crystallography : To resolve ambiguities in stereochemistry (if crystalline derivatives are obtainable) .
    • Data Interpretation : Cross-referencing NMR shifts with computational predictions (e.g., DFT) can validate structural assignments .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

  • Initial Assays :

  • Enzyme Inhibition : Test against kinases or proteases due to the sulfonamide group’s affinity for catalytic pockets .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Solubility and Stability : Use HPLC to monitor degradation in simulated physiological buffers .
    • Controls : Include structurally related sulfonamides with known activities for comparative analysis .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Approach :

  • Molecular Docking : Use software like AutoDock Vina to predict binding modes to targets (e.g., carbonic anhydrase IX) .
  • QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the thiadiazole) with activity data to refine pharmacophores .
    • Validation : Compare computational predictions with experimental IC₅₀ values to iteratively optimize lead compounds .

Q. How should researchers address contradictory data in biological activity across different assay systems?

  • Troubleshooting Strategies :

  • Orthogonal Assays : Confirm enzyme inhibition via fluorescence-based assays if colorimetric methods yield inconsistent results .
  • Membrane Permeability Studies : Use Caco-2 cell monolayers to assess whether poor cellular uptake explains discrepancies between in vitro and cell-based assays .
  • Metabolite Profiling : LC-MS to identify degradation products or active metabolites that may influence activity .

Q. What strategies are effective for resolving synthetic challenges, such as low yields in sulfonamide coupling steps?

  • Optimization Tactics :

  • Alternative Coupling Reagents : Replace EDCl/HOBt with PyBOP or HATU to improve amidation efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction times and improve yields for temperature-sensitive steps .
    • Byproduct Analysis : Use GC-MS to identify competing pathways (e.g., piperidine ring opening) and adjust protecting groups accordingly .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。